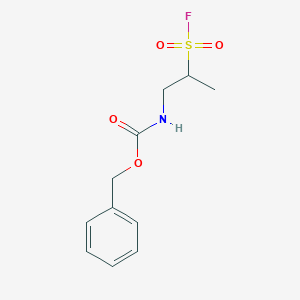

(3-Bromophenyl)-(2-nitrophenyl)amine

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthesis and Characterization

Development of Luminescent Materials : Research has shown that porous luminescent covalent-organic polymers (COPs) synthesized using monomers like tris(4-bromophenyl)amine exhibit high surface area, hydrothermal stability, and sensitivity to nitroaromatic explosives. These COPs demonstrate potential for detecting explosives and small organic molecules due to their fast response and high selectivity for nitroaromatic compounds like picric acid (PA) and trinitrotoluene (TNT) at low concentrations (Xiang & Cao, 2012).

Aromatic Nucleophilic Substitution : Studies on 3-bromo-2-nitrobenzo[b]thiophene and its reactions with amines have revealed novel aromatic nucleophilic substitutions with rearrangement. This process is useful for synthesizing N-substituted amino compounds, indicating potential pathways for creating novel organic molecules (Guerrera et al., 1995).

Catalysis in Amination Reactions : The development of new ligands for palladium-catalyzed Buchwald-Hartwig amination reactions demonstrates the importance of (3-Bromophenyl)-(2-nitrophenyl)amine and related compounds in facilitating the synthesis of complex organic molecules. These reactions are key for forming carbon-nitrogen bonds, essential in pharmaceuticals and organic materials (Urgaonkar et al., 2003).

Applications in Material Science

- Electroactive Polymer Synthesis : Research on the synthesis of novel electroactive polymers with thiophenylanilino and furanylanilino backbones shows the role of this compound derivatives in creating materials with potential applications in electronics and photonics. These polymers exhibit significant electrochemical activity, highlighting their utility in developing new electronic materials (Baldwin et al., 2008).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

N-(3-bromophenyl)-2-nitroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrN2O2/c13-9-4-3-5-10(8-9)14-11-6-1-2-7-12(11)15(16)17/h1-8,14H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZKMLILHEXPYAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC2=CC(=CC=C2)Br)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,6-Dihydroimidazo[2,1-b][1,3]thiazole-3-carboxylic acid](/img/structure/B2701576.png)

![2-[(4-fluorophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2701579.png)

![3-chloro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2701581.png)

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2701583.png)

![2-[[5-(4-Bromophenyl)-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone](/img/structure/B2701584.png)

![2-(Piperidin-4-ylmethoxy)benzo[d]thiazole hydrochloride](/img/structure/B2701585.png)

![3-cyclohexyl-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2701588.png)

![N~1~-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-N~2~-(2,4-dichlorophenyl)ethanediamide](/img/structure/B2701592.png)